molecular formula C10H12FNO2 B7506582 N-ethyl-5-fluoro-2-methoxybenzamide

N-ethyl-5-fluoro-2-methoxybenzamide

Cat. No. B7506582
M. Wt: 197.21 g/mol
InChI Key: XFEMPVALZCXUJM-UHFFFAOYSA-N
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Description

N-ethyl-5-fluoro-2-methoxybenzamide, also known as flumazenil, is a benzodiazepine antagonist that is primarily used in the treatment of benzodiazepine overdose and to reverse the effects of sedation caused by benzodiazepines. It was first synthesized in 1981 by Roche Pharmaceuticals and was approved by the FDA in 1991.

Mechanism of Action

Flumazenil acts as a competitive antagonist at the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor. By blocking the effects of benzodiazepines, N-ethyl-5-fluoro-2-methoxybenzamide can reverse the sedative and anxiolytic effects of these drugs.
Biochemical and Physiological Effects:
Flumazenil has been shown to increase wakefulness and alertness in animal studies, and may have potential as a cognitive enhancer. It has also been shown to increase the release of acetylcholine in the hippocampus, which may be responsible for its memory-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-5-fluoro-2-methoxybenzamide in laboratory experiments is its specificity for the benzodiazepine receptor site, which allows for precise manipulation of the GABAergic system. However, its short half-life and rapid metabolism can make it difficult to maintain consistent levels of the drug in the bloodstream.

Future Directions

1. Investigating the potential therapeutic applications of N-ethyl-5-fluoro-2-methoxybenzamide in the treatment of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
2. Exploring the potential use of N-ethyl-5-fluoro-2-methoxybenzamide in the treatment of alcohol and opioid addiction.
3. Studying the cognitive-enhancing effects of N-ethyl-5-fluoro-2-methoxybenzamide and its potential as a cognitive enhancer.
4. Investigating the role of N-ethyl-5-fluoro-2-methoxybenzamide in the regulation of acetylcholine release in the hippocampus and its potential as a memory enhancer.
5. Developing new formulations of N-ethyl-5-fluoro-2-methoxybenzamide with longer half-lives and improved pharmacokinetic profiles for more consistent dosing in laboratory experiments.

Synthesis Methods

The synthesis of N-ethyl-5-fluoro-2-methoxybenzamide involves the reaction between 5-fluoro-2-methoxybenzoic acid and ethyl chloroformate, followed by the addition of ammonia and reduction with sodium borohydride. The final product is purified through recrystallization.

Scientific Research Applications

Flumazenil has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its potential use in the treatment of alcohol and opioid addiction.

properties

IUPAC Name

N-ethyl-5-fluoro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-3-12-10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEMPVALZCXUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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